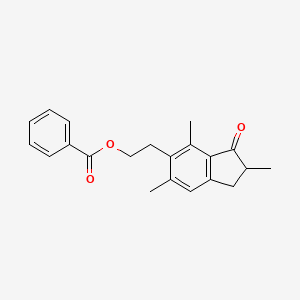
Pterosin B benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pterosin B benzoate is a derivative of pterosin B, a sesquiterpene compound found in various species of ferns, particularly in the Pteridaceae family. Pterosin B has been studied for its potential therapeutic properties, including anti-cancer, anti-diabetic, and neuroprotective effects. The benzoate derivative is formed by esterification of pterosin B with benzoic acid, which may enhance its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pterosin B benzoate typically involves the esterification of pterosin B with benzoic acid. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out by mixing pterosin B and benzoic acid in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for heating, mixing, and purification. Continuous flow reactors and automated chromatography systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pterosin B benzoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Pterosin B benzoate has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-diabetic, and neuroprotective effects
Industry: Potential use in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of pterosin B benzoate involves its interaction with various molecular targets and pathways. For example, pterosin B has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The benzoate derivative may enhance these effects by improving the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Pterosin B benzoate can be compared with other similar compounds, such as:
Pterosin A: Another sesquiterpene found in ferns, with similar biological activities but different chemical structure.
Pterosin C: A related compound with additional hydroxyl groups, which may affect its solubility and reactivity.
Pteroside A: A glycoside derivative of pterosin, with different pharmacokinetic properties due to the presence of sugar moieties
These compounds share similar biological activities but differ in their chemical structures and specific effects, highlighting the uniqueness of this compound in terms of its stability and potential therapeutic applications.
Propriétés
Numéro CAS |
39815-61-7 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl benzoate |
InChI |
InChI=1S/C21H22O3/c1-13-11-17-12-14(2)20(22)19(17)15(3)18(13)9-10-24-21(23)16-7-5-4-6-8-16/h4-8,11,14H,9-10,12H2,1-3H3 |
Clé InChI |
CSWMHQNMZCCFDG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
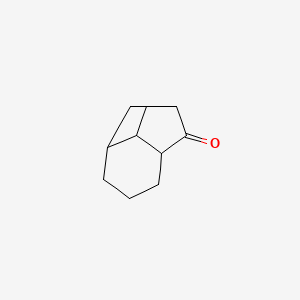


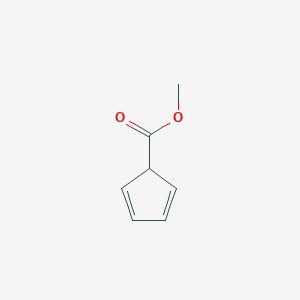
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
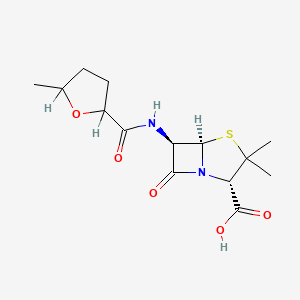
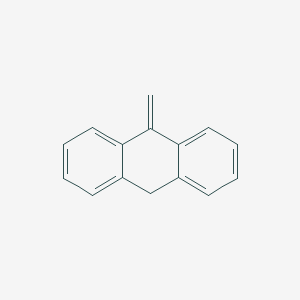

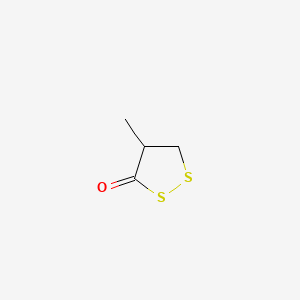
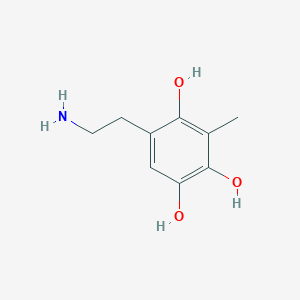
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
